Thermal Isomerization Rate: 1,1-Dichlorocyclopropane vs. Unsubstituted Cyclopropane
The gas-phase unimolecular thermal isomerization of 1,1-dichlorocyclopropane to 2,3-dichloropropene follows first-order kinetics, with the rate constants fitting the Arrhenius equation log₁₀k(sec⁻¹) = (15.13 ± 0.10) – (57,810 ± 300)/4.576T [1]. This translates to a half-life of approximately 4.5 hours at 400 °C. In contrast, the isomerization of the parent hydrocarbon, cyclopropane, to propene has a significantly higher activation energy of approximately 65 kcal/mol and a much longer half-life under comparable conditions, requiring temperatures above 450 °C for appreciable conversion [2].
| Evidence Dimension | Activation Energy for Thermal Isomerization |
|---|---|
| Target Compound Data | 57.8 ± 0.3 kcal/mol |
| Comparator Or Baseline | Cyclopropane: ~65 kcal/mol |
| Quantified Difference | Approximately 7 kcal/mol lower activation energy for 1,1-dichlorocyclopropane |
| Conditions | Gas-phase unimolecular reaction at 342–441 °C and 20–120 torr |
Why This Matters
The substantially lower activation energy for thermal isomerization indicates 1,1-dichlorocyclopropane is a far more labile precursor for generating dichloropropene derivatives under milder thermal conditions than cyclopropane, a critical consideration for process chemistry and synthetic route design.
- [1] Parry, K. A. W.; Robinson, P. J. Kinetics of the reactions of cyclopropane derivatives. Part I. The gas-phase unimolecular thermal isomerisation of 1,1-dichlorocyclopropane. J. Chem. Soc. B 1969, 49-52. View Source
- [2] Benson, S. W.; O'Neal, H. E. Kinetic Data on Gas Phase Unimolecular Reactions; National Standard Reference Data Series - National Bureau of Standards 21; U.S. Government Printing Office: Washington, D.C., 1970. View Source
